4-(Ethoxymethyl)-3-methoxyaniline
Description
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-(ethoxymethyl)-3-methoxyaniline |
InChI |
InChI=1S/C10H15NO2/c1-3-13-7-8-4-5-9(11)6-10(8)12-2/h4-6H,3,7,11H2,1-2H3 |
InChI Key |
BJTNEDNBMAWKDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C=C(C=C1)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)-3-methoxyaniline typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxyaniline.
Ethoxymethylation: The amino group of 3-methoxyaniline is reacted with ethoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The methoxy and ethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
4-(Ethoxymethyl)-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(Ethoxymethyl)-3-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxymethyl and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Inhibitory Activity of Aniline Derivatives
| Compound | Substituents | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 3-Methoxyaniline (6p) | 3-OCH₃ | >10 | |
| 4-Bromoaniline (6r) | 4-Br | 1.13 | |
| 4-(Ethoxymethyl)-3-methoxyaniline | 4-CH₂OCH₂CH₃, 3-OCH₃ | N/A | — |
Structural and Electronic Comparisons
4-(Difluoromethoxy)-3-methoxyaniline
- Substituents : 3-OCH₃, 4-OCHF₂.
- The difluoromethoxy group is strongly electron-withdrawing (σₚ = 0.34 for OCHF₂ vs. σₚ = -0.27 for OCH₂CH₃), enhancing electrophilic reactivity compared to ethoxymethyl .
- Molecular Weight : 189.16 g/mol vs. 195.24 g/mol (calculated for this compound) .
4-[(4-Bromophenyl)diazenyl]-3-methoxyaniline
- Features a diazenyl (–N=N–) linker and bromophenyl group. Adopts a trans configuration with a dihedral angle of 177.3° between the aniline and aryl rings, optimizing conjugation .
- Comparable compounds like 4-[(4-Chlorophenyl)diazenyl]-3-methoxyaniline exhibit similar geometries, highlighting the role of halogen substituents in crystal packing .
Table 2: Structural Properties of Analogues
| Compound | Key Groups | Configuration | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 4-CH₂OCH₂CH₃, 3-OCH₃ | — | 195.24 |
| 4-(Difluoromethoxy)-3-methoxyaniline | 4-OCHF₂, 3-OCH₃ | — | 189.16 |
| 4-[(4-BrPh)diazenyl]-3-methoxyaniline | –N=N–, 4-Br | Trans | 352.19 |
Industrial and Pharmacological Relevance
- 3-Methoxy-4-(2-methoxyethoxy)aniline derivatives are intermediates in antiviral agents, underscoring the importance of alkoxy substituents in medicinal chemistry .
Biological Activity
4-(Ethoxymethyl)-3-methoxyaniline is an organic compound that belongs to the class of substituted anilines. Its unique structure, characterized by an aniline core with a methoxy group at the third position and an ethoxymethyl group at the fourth position, suggests potential biological activities. Despite limited direct documentation of its biological effects, insights can be drawn from studies on structurally similar compounds.
- Molecular Formula : C_{11}H_{15}N_{1}O_{2}
- Molecular Weight : Approximately 195.25 g/mol
- Physical State : Pale yellow liquid or solid, depending on purity
- Solubility : Soluble in organic solvents
The biological activity of this compound is believed to stem from its structural components, particularly the methoxy group, which can enhance binding affinities with various biological targets. This may lead to modulation of biological responses such as antimicrobial, anti-inflammatory, or anticancer activities. The compound's ethoxymethyl group may also influence its pharmacokinetic properties.
Antimicrobial Activity
Similar compounds have shown significant antimicrobial activity. For instance, methoxy-substituted anilines have been reported to exhibit antibacterial properties against various pathogens. While specific studies on this compound are lacking, it is hypothesized that it may demonstrate comparable effects.
Anticancer Activity
Research into related substituted anilines indicates potential anticancer properties. Studies have shown that certain methoxy-substituted anilines can induce apoptosis in cancer cells and inhibit cell proliferation. The ability to affect pathways related to cell cycle regulation and oxidative stress response may also be relevant for this compound.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Reported Biological Activity |
|---|---|---|
| 2-(Methoxymethyl)-3-methoxyaniline | Methoxy groups at different positions | Antimicrobial and anticancer activities reported |
| 2-(Ethoxymethyl)-4-methoxyaniline | Ethoxymethyl group at a different position | Antimicrobial properties noted |
| 2-(Ethoxymethyl)-3-ethoxyaniline | Ethoxy group instead of methoxy | Potentially different interaction profiles |
Case Studies and Research Findings
- Metabolomic Studies : Research involving metabolomic analysis has shown that exposure to xenobiotics can alter metabolites associated with cell proliferation and oxidative stress in breast cancer cells (MCF-7). While not directly involving this compound, these findings highlight the importance of structural analogs in understanding potential biological effects .
- Antiproliferative Effects : A study on methanolic extracts revealed that certain anilines exhibited antiproliferative effects against cancer cell lines such as HeLa and A549. The IC50 values indicated significant activity, suggesting that similar compounds may possess comparable effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
